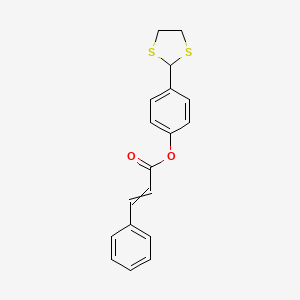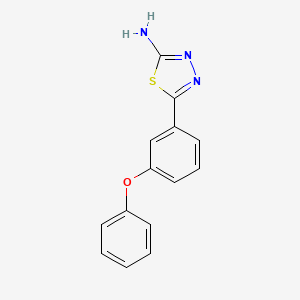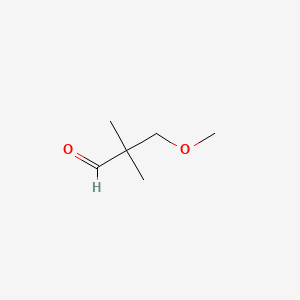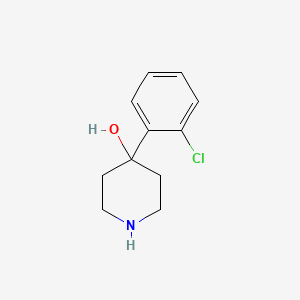
4-(2-Chlorophenyl)piperidin-4-ol
概要
説明
“4-(2-Chlorophenyl)piperidin-4-ol” is a chemical compound with the molecular formula C11H14ClNO . It is also known as Loperamide Hydrochloride Impurity C . It appears as a white to creamy-white crystalline powder .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the hydrogenation deprotection of 1-benzyl-4-(4-chlorophenyl)-4-piperidinol at 25°C. The product is then suction filtered, and the filtrate is transferred to a separatory funnel. Sodium hydroxide is used to adjust the pH of the aqueous phase to 13. The solution is then mixed with dichloromethane for extraction. The organic phase is concentrated and mixed with toluene under stirring conditions and then refluxed at 115°C for 1.5h. The refluxed product is mixed with ethyl acetate and then cooled to 10°C, and left to stand for 10h to obtain 4-(4-chlorophenyl)piperidin-4-ol .Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 14 hydrogen atoms, one chlorine atom, and one nitrogen atom . The molecular weight of the compound is 211.69 .Physical And Chemical Properties Analysis
“this compound” has a melting point of 137-140°C and a predicted boiling point of 344.5±42.0°C. It has a density of 1.1138 (rough estimate) and a refractive index of 1.6000 (estimate). The compound is soluble in water at a concentration of 340 mg/L at 20°C .科学的研究の応用
Anticonvulsant Properties and Structural Insights Research on anticonvulsant drugs has revealed the significance of structural and electronic properties of substituted piperidines, including 4-(2-Chlorophenyl)piperidin-4-ol derivatives. Studies on the crystal structures of these compounds suggest a marked delocalization of the piperidine nitrogen lone pair towards the middle heterocycle, enhancing their efficacy as anticonvulsant agents. Such structural insights are crucial for the development of more effective anticonvulsant medications (Georges et al., 1989).
Dopamine D4 Receptor Affinity A notable application in neuropsychopharmacology involves the identification of compounds with selective affinity for human dopamine D4 receptors. Piperidine derivatives, including those similar to this compound, have been identified as ligands with significant selectivity, offering potential for the treatment of psychiatric disorders such as schizophrenia and drug addiction (Rowley et al., 1997).
Interaction with Smooth Musculature The spasmolytic effects of piperidine derivatives on guinea pig isolated intestine highlight another research application. The investigation of synthetic piperidine derivatives, akin to this compound, demonstrates their potential to modulate smooth muscle activity, suggesting applications in treating gastrointestinal disorders (Stochla & Grzybek-Kania, 1975).
Corrosion Inhibition Piperidine compounds, including those related to this compound, have been studied for their effectiveness as corrosion inhibitors for metals like copper in acidic environments. Their ability to form protective layers on metal surfaces makes them valuable in industrial applications to extend the life of metal components (Sankarapapavinasam et al., 1991).
Antibacterial Activity Recent studies have synthesized and evaluated the antibacterial potentials of piperidine derivatives, including those structurally related to this compound. These compounds have shown moderate to significant inhibitory effects against various bacterial strains, presenting them as potential candidates for the development of new antibacterial agents (Iqbal et al., 2017).
Safety and Hazards
“4-(2-Chlorophenyl)piperidin-4-ol” is harmful if swallowed and causes serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .
作用機序
Target of Action
4-(2-Chlorophenyl)piperidin-4-ol is a derivative of piperidin-4-ol It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s known that piperidin-4-ol derivatives have been evaluated for potential treatment of hiv . They are believed to interact with the CCR5 receptor, an essential co-receptor in the process of HIV-1 entry .
Biochemical Pathways
It’s known that piperidin-4-ol derivatives have been evaluated for their ccr5 antagonistic activities . CCR5 is a chemokine receptor, and its antagonists can potentially block HIV-1 infections .
Pharmacokinetics
It’s known that the compound has high gi absorption and is a p-gp substrate . It’s also an inhibitor of CYP2D6, an enzyme involved in drug metabolism .
Result of Action
It’s known that piperidin-4-ol derivatives have been evaluated for their ccr5 antagonistic activities . Blocking the CCR5 receptor can potentially treat HIV-1 infections .
Action Environment
It’s known that the compound should be stored in a dark place, sealed in dry, at room temperature .
生化学分析
Biochemical Properties
4-(2-Chlorophenyl)piperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the chemokine receptor CCR5, a G-protein coupled receptor involved in the entry of HIV-1 into host cells . This compound acts as a CCR5 antagonist, inhibiting the binding of the virus to the receptor and preventing infection. Additionally, this compound has been shown to interact with other proteins involved in cellular signaling pathways, further highlighting its importance in biochemical research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, as a CCR5 antagonist, this compound can inhibit the entry of HIV-1 into immune cells, thereby preventing viral replication and spread . Moreover, it has been observed to affect the expression of genes involved in immune response and inflammation, suggesting potential therapeutic applications in treating inflammatory diseases.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the CCR5 receptor, blocking the interaction between the receptor and HIV-1 . The binding of this compound to CCR5 is facilitated by the presence of a basic nitrogen atom in its structure, which forms a strong salt-bridge interaction with the receptor . Additionally, this compound may inhibit or activate other enzymes involved in cellular signaling pathways, further influencing cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound may lead to changes in cellular function, including alterations in gene expression and cellular metabolism. These temporal effects highlight the importance of monitoring the stability and activity of this compound in biochemical and pharmacological studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit the CCR5 receptor, preventing HIV-1 infection without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects underscore the need for careful dose optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites may have different biological activities and can influence the overall pharmacokinetic profile of this compound. Additionally, this compound may affect metabolic flux and metabolite levels, further impacting cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic cation transporters, facilitating its uptake into target cells . Once inside the cells, this compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its physicochemical properties, including its lipophilicity and molecular weight.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various biomolecules involved in cellular signaling pathways . Additionally, this compound may be targeted to specific subcellular compartments or organelles through post-translational modifications or targeting signals. These localization patterns can influence the overall efficacy and specificity of this compound in biochemical and pharmacological studies.
特性
IUPAC Name |
4-(2-chlorophenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-10-4-2-1-3-9(10)11(14)5-7-13-8-6-11/h1-4,13-14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSRDSVZHJXCLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10991975 | |
| Record name | 4-(2-Chlorophenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10991975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71501-46-7 | |
| Record name | 4-(2-Chlorophenyl)-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71501-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Chlorophenyl)piperidin-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071501467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Chlorophenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10991975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-chlorophenyl)piperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.683 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B1351991.png)


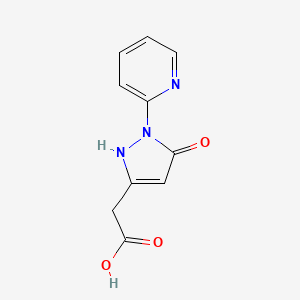

![7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1352015.png)


